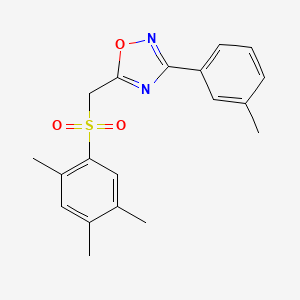

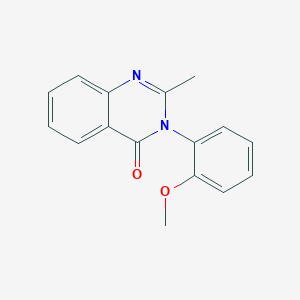

![molecular formula C22H17NO5 B2490349 1'-(2-氧代-2H-色烯-3-羰基)螺[色满-2,3'-吡咯烷]-4-酮 CAS No. 1448074-86-9](/img/structure/B2490349.png)

1'-(2-氧代-2H-色烯-3-羰基)螺[色满-2,3'-吡咯烷]-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one" involves complex organic reactions. For example, substituted chromones can undergo [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and related structures in good yields. The reactions can proceed diastereoselectively, depending on the reactants ratio, leading to the formation of novel hexahydrochromeno[2,3-c:3,4-c′]dipyrrole tetracyclic systems under specific conditions (Sosnovskikh et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this family, including "1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one", can be characterized by techniques such as single crystal X-ray diffraction. This method provides detailed insights into the arrangement of atoms within the molecule, confirming the formation of the spirocyclic structures and helping to understand the stereochemistry and regiochemistry of the synthesized compounds (Kirillov et al., 2016).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including 1,3-dipolar cycloadditions, which are key in their synthesis. The regio- and stereoselectivity of these reactions are crucial for determining the final structure and properties of the synthesized molecules. For instance, the reaction of 2-substituted 3-nitro-2H-chromenes with azomethine ylide derived from ninhydrin and proline leads to the regio- and stereoselective synthesis of spiro[chromeno[3,4-a]pyrrolizidine-11,2'-indene]-1',3'-diones (Korotaev et al., 2017).

科学研究应用

- 1'-(2-氧代-2H-色烯-3-羰基)螺[色满-2,3'-吡咯烷]-4-酮已显示出抗菌特性 . 研究人员已经研究了它对各种病原体的有效性,使其成为开发新型抗菌剂的潜在候选药物。

- 研究表明该化合物具有抗真菌活性 . 可以进一步探索其在对抗真菌感染方面的潜力。

- 1'-(2-氧代-2H-色烯-3-羰基)螺[色满-2,3'-吡咯烷]-4-酮表现出抗HIV特性 . 研究人员已经研究了它在抑制HIV复制中的作用,这可能有助于开发新型抗病毒疗法。

- 该化合物已被研究其单胺氧化酶抑制活性 . 单胺氧化酶抑制剂与治疗抑郁症和其他神经系统疾病有关。

- 研究人员已经探索了该化合物的抗氧化特性 . 抗氧化剂在保护细胞免受氧化损伤方面起着至关重要的作用,可能对健康和疾病预防有影响。

- 1'-(2-氧代-2H-色烯-3-羰基)螺[色满-2,3'-吡咯烷]-4-酮衍生物已被用于制造用于早期癌细胞检测的荧光探针 . 它们的 光学性质使它们成为活细胞成像的宝贵工具。

- 该化合物用作合成各种其他化合物的起始原料,包括香豆素-3-羧酸、香豆素-3-羧酰胺、甲炔染料等等 . 这些衍生物在各个领域都有应用。

抗菌活性

抗真菌特性

抗HIV活性

单胺氧化酶抑制

抗氧化潜力

荧光成像和癌症检测

合成应用

总之,1'-(2-氧代-2H-色烯-3-羰基)螺[色满-2,3'-吡咯烷]-4-酮在抗菌、抗真菌、抗HIV和抗氧化研究方面具有希望。 它的荧光特性和合成通用性进一步增强了它的科学意义。 研究人员继续探索它在各种应用中的潜力,使其成为未来研究中的一种令人兴奋的化合物 . 🌟

未来方向

作用机制

Target of Action

The compound, also known as 1’-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one, is a type of 2-oxo-2H-chromene-3-carbonitrile . These compounds are known to exhibit a variety of biological activities . They are known to inhibit enzymes like monoamine oxidase , α-chymotrypsin, and human leukocyte elastase , which play crucial roles in various physiological processes.

Mode of Action

It is known that 2-oxo-2h-chromene-3-carbonitriles interact with their targets, leading to inhibition of the enzymes . This interaction can result in changes in the enzymatic activity, thereby affecting the physiological processes regulated by these enzymes.

Biochemical Pathways

The compound affects the biochemical pathways regulated by the enzymes it inhibits. For instance, inhibition of monoamine oxidase can affect the metabolism of monoamine neurotransmitters . Similarly, inhibition of α-chymotrypsin and human leukocyte elastase can affect protein degradation and immune response, respectively .

Result of Action

The inhibition of the target enzymes by this compound can lead to changes in the physiological processes regulated by these enzymes. For instance, inhibition of monoamine oxidase can lead to increased levels of monoamine neurotransmitters, potentially affecting mood and behavior . Similarly, inhibition of α-chymotrypsin and human leukocyte elastase can affect protein degradation and immune response, respectively .

属性

IUPAC Name |

1'-(2-oxochromene-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c24-17-12-22(28-19-8-4-2-6-15(17)19)9-10-23(13-22)20(25)16-11-14-5-1-3-7-18(14)27-21(16)26/h1-8,11H,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVLEDVCOSHECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

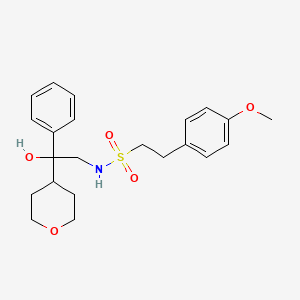

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)

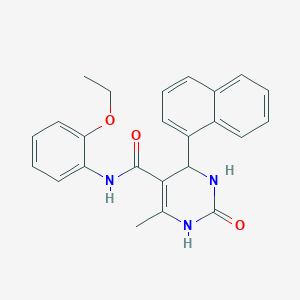

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)

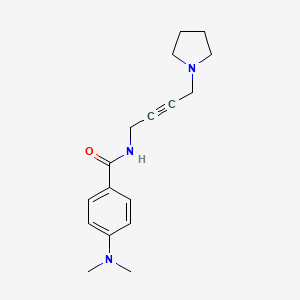

![5-[(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2490270.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2490271.png)

![2-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2490274.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)

![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)

![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)

![N-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2490287.png)